REACTION_CXSMILES
|
C1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.[N+:17]([C:20]1[C:33]2[C:32](=[O:34])[C:31]3[C:26](=[C:27]([N+]([O-])=O)[CH:28]=[CH:29][CH:30]=3)[C:25](=[O:38])[C:24]=2[CH:23]=[CH:22][CH:21]=1)([O-:19])=[O:18].[N+:39]([O-])([OH:41])=[O:40]>>[N+:39]([C:30]1[C:31]2[C:32](=[O:34])[C:33]3[C:24](=[CH:23][CH:22]=[CH:21][C:20]=3[N+:17]([O-:19])=[O:18])[C:25](=[O:38])[C:26]=2[CH:27]=[CH:28][CH:29]=1)([O-:41])=[O:40]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
1,5- and 1,8-dinitroanthraquinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |